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Riboflavin-5-Phosphate-13C4,15N2-1

Cat. No.: B12419988
M. Wt: 462.30 g/mol
InChI Key: FVTCRASFADXXNN-YKTCBDAOSA-N
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Description

Significance of Flavin Coenzymes in Biological Systems

Flavin coenzymes, primarily Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), are the biologically active forms of riboflavin (B1680620) (vitamin B2). nih.govnumberanalytics.com These molecules are indispensable for a vast array of metabolic processes in virtually all organisms, from bacteria to humans. researchgate.netresearchgate.net Their chemical versatility allows them to participate in a wide range of biochemical reactions, particularly oxidation-reduction (redox) reactions that are central to cellular energy production. nih.govresearchgate.net

Rationale for Stable Isotope Labeling in Riboflavin-5-Phosphate for Mechanistic and Quantitative Studies

Stable isotope labeling is a state-of-the-art technique in quantitative mass spectrometry and other analytical methods. nih.govresearchgate.net The core principle involves replacing atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. medchemexpress.com This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass, allowing it to be distinguished by mass spectrometry. nih.gov

The use of stable isotope-labeled compounds like Riboflavin-5-Phosphate-13C4,15N2-1 offers several advantages in research:

Internal Standards for Quantification: In quantitative proteomics and metabolomics, stable isotope-labeled molecules serve as ideal internal standards. nih.govacs.org By adding a known amount of the labeled compound to a biological sample, researchers can accurately quantify the endogenous levels of the unlabeled molecule, correcting for variations in sample preparation and instrument response. acs.orgspringernature.com This approach is fundamental to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov

Tracing Metabolic Fates: Labeled compounds allow researchers to trace the metabolic fate of molecules within a biological system. By following the incorporation of the isotopic label into various downstream metabolites, it is possible to elucidate complex metabolic pathways and reaction mechanisms. nih.gov

Mechanistic Insights: Isotope labeling can provide critical information about the chemical mechanisms of enzymatic reactions. nih.gov For example, observing the position of isotope incorporation in a product molecule can help to deduce the specific bonds that are broken and formed during a reaction. researchgate.netnih.gov

Bioavailability Studies: Stable isotopes have been used to quantify the bioavailability of riboflavin from different food sources. nih.govresearchgate.net

Overview of Research Paradigms Utilizing this compound

The unique properties of this compound make it a valuable tool in a variety of research fields:

Metabolic Flux Analysis: This is a powerful technique used to quantify the rates of metabolic reactions within a living cell. By feeding cells with a labeled substrate like ¹³C-glucose, researchers can track the flow of the carbon atoms through various metabolic pathways. The isotopic enrichment patterns in downstream metabolites, including riboflavin and its derivatives, provide quantitative data on the activity of these pathways.

Quantitative Proteomics: As an internal standard, labeled riboflavin and its precursors can be used in quantitative proteomics studies to understand how the abundance of flavoenzymes changes in response to different stimuli or in disease states. nih.gov This involves methods like SILAC, where cells are grown in media containing labeled amino acids, leading to the incorporation of heavy isotopes into all newly synthesized proteins. springernature.comnih.gov

Drug Metabolism and Pharmacokinetics: Labeled compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. While not a drug itself, labeled riboflavin can be used to study the function of transporters and enzymes that may also interact with pharmaceutical compounds.

Nutritional Science: Research into the bioavailability of vitamins from different foods has utilized stable isotope-labeled riboflavin to accurately measure its absorption and utilization by the body. nih.govresearchgate.net

Table 1: Key Research Applications of Stable Isotope-Labeled Riboflavin

Research Area Specific Application Key Benefit of Isotope Labeling
Metabolomics Tracing the biosynthesis of flavin coenzymes. Enables precise tracking of atoms through metabolic pathways.
Quantitative Proteomics Use as an internal standard for quantifying flavoenzyme levels. Provides accurate and reproducible quantification of proteins.
Enzyme Mechanism Studies Elucidating the chemical steps of flavoenzyme-catalyzed reactions. Reveals details of bond formation and cleavage during catalysis.

| Nutritional Science | Determining the bioavailability of riboflavin from various food sources. | Allows for accurate measurement of absorption and utilization. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N4O9P B12419988 Riboflavin-5-Phosphate-13C4,15N2-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H21N4O9P

Molecular Weight

462.30 g/mol

IUPAC Name

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1/i13+1,15+1,16+1,17+1,19+1,20+1

InChI Key

FVTCRASFADXXNN-YKTCBDAOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Incorporation Strategies for Riboflavin 5 Phosphate 13c4,15n2 1

Chemo-Enzymatic Synthesis Routes for Riboflavin-5-Phosphate-13C4,15N2-1

Chemo-enzymatic approaches offer a powerful and precise means of synthesizing isotopically labeled Riboflavin-5-Phosphate. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve the desired labeling pattern.

Enzymatic Phosphorylation of Labeled Riboflavin (B1680620) Precursors to this compound

A key step in the synthesis of this compound is the enzymatic phosphorylation of a correspondingly labeled riboflavin precursor. This reaction is catalyzed by a riboflavin kinase (RFK) protein, which facilitates the transfer of a phosphate (B84403) group to the ribityl side chain of riboflavin, forming flavin mononucleotide (FMN), also known as riboflavin-5'-phosphate. medchemexpress.com

The process typically starts with a riboflavin molecule that has already been labeled with four ¹³C atoms and two ¹⁵N atoms in its dioxopyrimidine ring. This labeled riboflavin then serves as the substrate for the riboflavin kinase. The enzyme specifically phosphorylates the 5'-hydroxyl group of the ribityl side chain, yielding the target compound, this compound. medchemexpress.comnih.gov This enzymatic step is highly efficient and ensures the correct regioselectivity of phosphorylation, which can be challenging to achieve through purely chemical methods.

Strategic Incorporation of ¹³C and ¹⁵N Isotopes at Dioxopyrimidine Ring Positions of Riboflavin-5-Phosphate

The specific placement of ¹³C and ¹⁵N isotopes within the dioxopyrimidine ring of riboflavin is a critical aspect of the synthesis. sigmaaldrich.com This is typically accomplished through the chemical synthesis of an isotopically labeled pyrimidine (B1678525) precursor, which is then used in a subsequent condensation reaction to form the isoalloxazine ring system of riboflavin.

The synthesis often involves starting with simple, commercially available labeled precursors. For the incorporation of ¹³C and ¹⁵N into the dioxopyrimidine ring, a labeled 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a key intermediate. nih.gov The ¹³C and ¹⁵N atoms are strategically introduced into this pyrimidine derivative during its chemical synthesis. This labeled pyrimidine is then condensed with a suitable four-carbon unit precursor to form the complete isoalloxazine ring structure of riboflavin, carrying the desired isotopic labels in the dioxopyrimidine moiety. nih.govnih.gov The resulting labeled riboflavin can then be phosphorylated enzymatically as described above.

Auxotrophic Microbial Strains for Biosynthetic Isotopic Enrichment of Riboflavin-5-Phosphate

An alternative and often cost-effective method for producing isotopically labeled compounds is through microbial biosynthesis. This approach utilizes microorganisms that are natural producers of the target molecule or have been genetically engineered to overproduce it. For the production of this compound, auxotrophic microbial strains can be particularly useful.

Auxotrophs are organisms that have lost the ability to synthesize a particular essential nutrient and must obtain it from their environment. nih.gov In the context of riboflavin biosynthesis, specific auxotrophic strains of bacteria or fungi, such as certain species of Bacillus subtilis or the fungus Ashbya gossypii, which are known riboflavin overproducers, can be employed. koreascience.kr These strains can be cultured in a minimal medium where the standard carbon and nitrogen sources are replaced with ¹³C-labeled glucose and ¹⁵N-labeled nitrogen salts, respectively. nih.gov

By carefully controlling the composition of the growth medium and providing the labeled precursors, the microbial machinery can be directed to synthesize riboflavin that is highly enriched with ¹³C and ¹⁵N isotopes. nih.gov The microorganisms take up the labeled precursors and incorporate them into the riboflavin biosynthetic pathway, which starts from GTP and ribulose 5-phosphate. nih.gov The resulting labeled riboflavin is then phosphorylated intracellularly to FMN. This biosynthetic approach can lead to high levels of isotopic enrichment throughout the entire riboflavin molecule, not just in the dioxopyrimidine ring.

Characterization of Isotopic Purity and Positional Specificity in this compound

Following synthesis, it is imperative to verify the isotopic purity and the precise location of the incorporated isotopes in the this compound molecule. This is achieved through a combination of high-resolution analytical techniques.

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment and confirming the correct mass shift. sigmaaldrich.com High-resolution mass spectrometry can distinguish between the unlabeled compound and its isotopically labeled counterpart, providing a clear indication of the number of incorporated heavy isotopes. A mass shift of M+6 is expected for this compound compared to its unlabeled form. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C-NMR and ¹⁵N-NMR, is indispensable for confirming the positional specificity of the isotopic labels. nih.gov By analyzing the NMR spectra, researchers can pinpoint the exact carbon and nitrogen atoms in the molecule that have been replaced by their respective heavy isotopes. This ensures that the labeling has occurred at the intended positions within the dioxopyrimidine ring.

Analytical Methodologies Employing Riboflavin 5 Phosphate 13c4,15n2 1

Application as a Stable Isotope Internal Standard (SIL-IS) in Mass Spectrometry (MS)

In the field of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), Riboflavin-5-Phosphate-13C4,15N2-1 is an exemplary stable isotope-labeled internal standard (SIL-IS). sigmaaldrich.comchromatographyonline.com The use of a SIL-IS is considered the most robust method to compensate for analytical variability, especially for the challenges inherent in analyzing complex biological samples. chromatographyonline.comwaters.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the quantitative analysis of vitamins and their metabolites in biological fluids. nih.govnih.gov For the accurate measurement of riboflavin (B1680620) (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD), an isotope dilution method employing a SIL-IS like this compound is the preferred approach. nih.govnih.gov

This method involves adding a known quantity of the labeled standard to the sample at the beginning of the preparation process. lgcstandards.com Because the SIL-IS is chemically identical to the analyte of interest (the endogenous, unlabeled compound), it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. waters.com However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, highly accurate quantification can be achieved. lgcstandards.com This approach effectively corrects for analyte loss during sample handling.

Research has demonstrated the development of sensitive and selective LC-MS/MS methods for quantifying riboflavin in human plasma with run times as short as 2.5 minutes. nih.gov These methods show excellent linearity over a wide range of concentrations, enabling the analysis of both deficient and supplemented states. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Riboflavin Analysis


ParameterFindingReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) waters.com
Internal StandardIsotope-labeled Riboflavin waters.com
MatrixHuman Plasma waters.com
Linear Range0.5 to 50.0 ng/mL waters.com
Instrument Run Time2.5 minutes waters.com
Sample PreparationProtein precipitation with zinc sulfate[6, 18]

A significant challenge in quantitative LC-MS/MS is the "matrix effect." chromatographyonline.comwaters.com This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, and other metabolites in plasma or urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.com This interference can lead to either ion suppression or enhancement, causing significant inaccuracies and poor reproducibility in the analytical results. chromatographyonline.com

The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for these matrix effects. waters.comlgcstandards.com Since the labeled standard and the unlabeled analyte have virtually identical physicochemical properties and retention times, they experience the same degree of matrix-induced ion suppression or enhancement. waters.com Consequently, the ratio of their signals remains constant even if the absolute signal intensity fluctuates between samples. This ensures that the calculated concentration of the analyte is unaffected by the variability of the matrix, leading to greatly enhanced precision, accuracy, and reproducibility of the assay. waters.comresearchgate.net Studies validating bioanalytical methods emphasize the evaluation of matrix effects, and the use of a SIL-IS is a key component in achieving acceptable performance, with relative standard deviations (RSD) for precision typically required to be within 15%. rsc.org

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation according to established guidelines, such as those from the FDA or ICH. rsc.orgmdpi.com When using this compound as an internal standard, the entire analytical method is validated for several key parameters to ensure its performance. clearsynth.comrasayanjournal.co.in

Specificity and Selectivity: The method must demonstrate that it can distinguish the analyte and internal standard from other components in the sample matrix. rsc.orgrasayanjournal.co.in

Linearity: The response of the instrument must be proportional to the concentration of the analyte over a defined range. Calibration curves are constructed, and a high correlation coefficient (typically >0.99) is required. nih.govsaspublishers.com

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, often assessed by analyzing quality control (QC) samples with known concentrations. Precision measures the repeatability of the results, calculated as the relative standard deviation (RSD) for intra-day and inter-day analyses. nih.govrsc.org

Recovery: Extraction recovery is determined to assess the efficiency of the sample preparation process in extracting the analyte from the matrix. rsc.org

Stability: The stability of the analyte in the biological matrix is evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). rsc.org

Validated methods for riboflavin in human plasma using an isotope dilution approach have reported excellent accuracy, with recovery rates between 90.5% and 99.5%, and high precision, with intra-day and inter-day RSDs below 10% and 11%, respectively. nih.gov

Table 2: Summary of Validation Parameters for a Riboflavin LC-MS/MS Assay


Validation ParameterTypical Acceptance CriteriaReported FindingReference
Linearity (Correlation Coefficient)r > 0.99Linear from 0.5-50.0 ng/mL waters.com
Intra-day Precision (%RSD)<15% (<20% at LLOQ)<10% waters.com
Inter-day Precision (%RSD)<15% (<20% at LLOQ)<11% waters.com
Accuracy (Recovery)85-115% (80-120% at LLOQ)90.5% - 99.5% waters.com
Matrix Effect (%CV)<15%2.34% - 5.17% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. The incorporation of NMR-active nuclei like ¹³C and ¹⁵N into this compound significantly enhances its utility in NMR-based studies. nih.gov

The ¹³C and ¹⁵N labels in this compound act as sensitive probes for investigating its molecular environment. By analyzing the chemical shifts, coupling constants, and relaxation rates of these labeled atoms, detailed information about the molecule's conformation can be obtained. nih.gov

Furthermore, these isotopic labels are instrumental in studying the interactions between the flavin molecule and other biomolecules, such as proteins. When this compound binds to a protein, changes in the NMR signals of the labeled atoms can be observed. nih.gov For example, ¹³C-NMR studies on selectively enriched riboflavin bound to riboflavin binding protein (RBP) have shown that the signals of the bound flavin are broader, reflecting a restriction in molecular motion. nih.gov Moreover, shifts in the ¹³C signals upon binding can reveal specific points of interaction and provide insights into the local electronic environment, such as the hydrophobicity of the binding pocket. nih.gov Similarly, ³¹P NMR can be used to probe the environment of the phosphate (B84403) group, revealing its ionization state and accessibility to the solvent when bound to a protein. nih.gov

Stable isotope tracing is a cornerstone technique in metabolomics for mapping metabolic pathways and quantifying metabolic fluxes. nih.govimmune-system-research.com In these experiments, cells or organisms are supplied with a substrate that is enriched with a stable isotope, such as ¹³C-glucose. mdpi.com As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By using mass spectrometry or NMR to analyze the mass distribution vectors (MDVs) or labeling patterns of these metabolites, the activity of various metabolic pathways can be determined. nih.govnih.gov

This compound can be used as a standard in such studies to accurately identify and quantify its unlabeled counterparts produced by the cell. More importantly, the principles of isotope tracing can be applied to understand riboflavin biosynthesis itself. By feeding cells a simple labeled precursor (like ¹³C-glucose), researchers can track the incorporation of the ¹³C atoms into the newly synthesized riboflavin molecule. mdpi.com This allows for the elucidation of the biosynthetic pathway and the quantification of flux through related pathways, such as the pentose (B10789219) phosphate pathway (PPP), which provides the ribose precursor for riboflavin synthesis. nih.govmdpi.com The ability to trace the fate of labeled atoms provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone. immune-system-research.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is an indispensable technique for studying paramagnetic species, such as the flavin semiquinone radical, which is a key intermediate in many flavoenzyme-catalyzed reactions. The use of this compound significantly enhances the information obtainable from EPR and related techniques by providing site-specific probes within the radical's molecular structure.

Investigation of Semiquinone States of Flavin Cofactors Utilizing this compound

The formation of flavin semiquinone radicals, in both their neutral and anionic forms, is a critical step in a wide array of biological electron transfer reactions. nih.gov The isotopic labeling in this compound is instrumental in resolving the electronic structure of these transient species. While direct EPR studies on this specific compound are not extensively documented, research on similarly labeled flavin mononucleotide (FMN) provides a clear framework for its application. nih.govnorthwestern.edu

The introduction of ¹³C and ¹⁵N nuclei allows for the determination of hyperfine coupling constants, which are exquisitely sensitive to the distribution of the unpaired electron's spin density across the isoalloxazine ring. nih.gov Techniques such as photochemically induced dynamic nuclear polarization (photo-CIDNP) spectroscopy, a method complementary to EPR, have been successfully used with universally and partially ¹³C-labeled FMN to map the ¹³C hyperfine couplings of both neutral and anionic semiquinone radicals in solution. nih.govnorthwestern.edu These studies provide a detailed picture of the spin density distribution, which is crucial for understanding the reactivity of the flavin radical.

Probing Hyperfine Interactions and Electronic Structure

Hyperfine interactions between the unpaired electron and the magnetic nuclei (¹³C and ¹⁵N) in the flavin ring are the primary source of detailed structural and electronic information in the EPR spectra of flavin radicals. nih.gov The magnitude of the hyperfine coupling constants is directly proportional to the spin density at the nucleus, providing a quantitative measure of the unpaired electron's location.

The use of this compound, with its specific isotopic enrichment, would enable researchers to:

Assign specific hyperfine couplings to the C4, C4a, C10a, and N1, N5 positions (assuming standard flavin numbering where the labels are incorporated), which is often challenging with unlabeled flavins due to spectral overlap.

Resolve anisotropic hyperfine interactions through advanced pulsed EPR techniques like Electron Nuclear Double Resonance (ENDOR). This provides information about the three-dimensional electronic structure and the orientation of the flavin radical within a protein's active site. osti.gov

Characterize changes in the electronic structure upon binding to an apoprotein or in response to environmental perturbations. For instance, changes in the hyperfine couplings can indicate alterations in the planarity of the isoalloxazine ring or changes in the hydrogen-bonding network. nih.gov

Below is a table illustrating typical ¹³C hyperfine coupling constants for flavin semiquinone radicals, demonstrating the type of data that can be obtained using isotopically labeled compounds.

Carbon AtomHyperfine Coupling Constant (G) - Neutral RadicalHyperfine Coupling Constant (G) - Anionic Radical
C(2)2.51.8
C(4)-1.5-0.9
C(4a)6.24.5
C(5a)-0.8-0.5
C(6)-3.1-2.2
C(7)4.53.2
C(8)7.85.6
C(9)-0.7-0.5
C(9a)-1.2-0.9
C(10a)4.12.9

Note: The values presented are representative and may vary depending on the specific flavin derivative and its environment. The negative signs indicate a negative spin density.

Vibrational Spectroscopy (IR, Raman, FSRS) for Mechanistic Studies

Vibrational spectroscopic techniques, including Infrared (IR), Raman, and the time-resolved method of Femtosecond Stimulated Raman Spectroscopy (FSRS), are powerful probes of molecular structure and dynamics. The isotopic labels in this compound cause predictable shifts in vibrational frequencies, aiding in the assignment of specific molecular motions and the study of intermolecular interactions.

Characterization of Excited State Vibrations of this compound

FSRS is a cutting-edge technique that allows for the acquisition of vibrational spectra from short-lived electronic excited states with high temporal and spectral resolution. nih.govacs.orgnih.gov By applying FSRS to isotopically labeled flavins, researchers can gain detailed insights into the structural changes that occur upon photoexcitation. nih.gov

Studies on isotopically labeled FMN have demonstrated that FSRS can be used to determine the vibrational frequencies of both the optically excited singlet state and the reactive triplet state. nih.gov The observed shifts in vibrational modes upon isotopic substitution are critical for the unambiguous assignment of these modes to specific atomic motions within the isoalloxazine ring. For example, ¹³C substitution is known to shift both C=O and C=N stretching modes, whereas ¹⁵N substitution primarily affects the C=N modes. acs.orgnih.gov This allows for a detailed mapping of the excited-state structure and dynamics.

The table below shows representative vibrational frequency shifts observed for flavins upon isotopic labeling, highlighting the utility of this approach.

Vibrational ModeUnlabeled Frequency (cm⁻¹)¹³C Labeled Frequency (cm⁻¹)¹⁵N Labeled Frequency (cm⁻¹)
C=O stretch~1715~1670~1715
C=N stretch~1630~1585~1620
Ring deformation~1255~1230~1250

Note: These are approximate frequencies and shifts, which can be influenced by the solvent and protein environment.

Monitoring Cofactor-Protein Interactions and Conformational Dynamics

The vibrational spectrum of a flavin cofactor is highly sensitive to its local environment within a protein. acs.orgnih.gov Hydrogen bonding, electrostatic interactions, and conformational changes in the protein can all lead to shifts in the flavin's vibrational frequencies. The use of this compound provides a precise handle to dissect these complex interactions.

Time-resolved infrared (TRIR) and FSRS studies on flavoproteins reconstituted with isotopically labeled cofactors have revealed the dynamics of energy transfer and conformational changes. acs.orgnih.gov For instance, photoexcitation of the flavin cofactor can lead to vibrational energy transfer to the surrounding protein on a picosecond timescale. acs.org By selectively labeling either the cofactor or the protein, the pathways of this energy flow can be traced.

Furthermore, the specific shifts in the vibrational modes of the ¹³C and ¹⁵N labeled positions can report on the strength and nature of hydrogen bonds between the flavin and the protein. nih.govnih.gov For example, NMR studies on ¹⁵N-labeled flavins bound to flavodoxin have shown that the chemical shifts of the nitrogen atoms are sensitive indicators of hydrogen bonding. nih.gov Similar principles apply to vibrational spectroscopy, where shifts in the frequencies of modes involving these atoms provide dynamic information about cofactor-protein interactions. These interactions are crucial for modulating the flavin's redox potential and catalytic activity.

Biochemical and Mechanistic Investigations Using Riboflavin 5 Phosphate 13c4,15n2 1

Metabolic Flux Analysis (MFA) in Cellular and Microbial Systems

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a cell. nih.gov The use of stable isotope tracers, such as ¹³C-labeled substrates, is central to MFA. nih.govnih.gov When cells are cultured with a ¹³C-labeled nutrient, the labeled atoms are incorporated into various metabolites. By analyzing the isotopic distribution in key products like proteinogenic amino acids, scientists can deduce the flow of carbon through the metabolic network, thereby determining the activity of different pathways. nih.govyoutube.com Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 is instrumental in these studies, often serving as an internal standard for the precise quantification of flavin species. medchemexpress.com

The biosynthesis of riboflavin (B1680620) is a fundamental metabolic process in most microorganisms and plants, starting from guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate. nih.gov Isotope-labeling studies have been crucial in mapping this convergent pathway. By providing cells with ¹³C-labeled precursors, researchers can trace the incorporation of carbon into riboflavin and its intermediates, thus confirming the pathway's steps and the origin of the atoms in the final molecule. acs.org

For example, studies in industrial microorganisms like Ashbya gossypii have used ¹³C tracers to show that while yeast extract is a primary carbon source during the growth phase, the majority of the carbon in the final riboflavin product originates from vegetable oil during the production phase. nih.govresearchgate.net Such experiments demonstrate how MFA can reveal the specific contributions of different substrates to the biosynthesis of flavin nucleotides. The use of labeled standards is critical for accurately quantifying the intermediates and products throughout this multi-enzyme process.

¹³C-MFA provides a quantitative snapshot of cellular metabolism, revealing which pathways are most active under specific conditions. This is particularly relevant for the metabolic engineering of microorganisms for industrial riboflavin production. mdpi.com

In a recombinant strain of Bacillus subtilis, ¹³C-labeling experiments identified the pentose (B10789219) phosphate (B84403) pathway and the pyruvate shunt as major routes for glucose catabolism. nih.gov A key finding from this analysis was that the rate of riboflavin production was limited not by the central carbon metabolism, but by the biosynthetic pathway itself, providing a clear target for future genetic engineering efforts. nih.gov Similarly, flux analysis in A. gossypii quantified the high activity of the TCA cycle during both growth and production phases and detailed the specific carbon contributions from various media components to the final riboflavin molecule. nih.govresearchgate.net

Table 1: Carbon Source Contribution to Riboflavin Biosynthesis in Ashbya gossypii

Carbon SourceContribution to Riboflavin's Carbon Backbone (%)Reference
Rapeseed Oil81 ± 1% researchgate.net
Extracellular Glycine9 ± 0% researchgate.net
Yeast Extract8 ± 0% researchgate.net

Stable isotope labeling is a powerful method for discovering previously unknown metabolic activities. monash.edu When cells are fed an isotopically labeled substrate, untargeted analysis can reveal signals from unexpected or unidentified metabolites that contain the heavy isotope. monash.edu Tracing these labeled atoms helps confirm the biosynthetic nature of these novel compounds and can delineate the metabolic pathways responsible for their production. monash.edunih.gov

While the use of labeled riboflavin has not been directly credited with the discovery of entirely new pathways, the underlying MFA methodology has revealed novel metabolic features. For instance, studies have uncovered unexpected metabolic flexibility, such as the direct incorporation of advanced building blocks like guanine and GTP from yeast extract into the riboflavin molecule in A. gossypii. researchgate.net This demonstrates that cells can utilize metabolic shortcuts when complex nutrients are available. Furthermore, MFA has highlighted unique physiological traits, such as an unusually high capacity for NADPH reoxidation in B. subtilis, a critical factor for balancing the redox cofactors required for biosynthesis. nih.gov

Enzymology and Flavoenzyme Reaction Mechanisms

Flavoenzymes utilize FMN or flavin adenine (B156593) dinucleotide (FAD) as cofactors to catalyze a vast array of biochemical reactions, primarily centered on redox chemistry. ethernet.edu.et The chemical versatility of the flavin's isoalloxazine ring is key to their function. ethernet.edu.et Incorporating isotopically labeled flavin cofactors, such as Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1, into these enzymes provides a direct probe to investigate their catalytic mechanisms. manchester.ac.uknih.govnih.gov

The precise positioning and electronic environment of the flavin cofactor within the enzyme's active site are critical for its function. Stable isotope labeling of the cofactor allows researchers to probe this environment with high precision. nih.gov Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) can detect the interactions between the flavin's unpaired electron (in its semiquinone radical state) and the labeled ¹³C and ¹⁵N nuclei. nih.gov

These measurements provide a detailed map of the electronic structure of the cofactor, which is fine-tuned by interactions with the surrounding protein. nih.gov This information helps to elucidate how the enzyme stabilizes the cofactor and orients it relative to the substrate, thereby controlling substrate specificity and catalytic efficiency. nih.gov The data reveals how factors like hydrogen bonding and active site geometry modulate the flavin's chemical properties.

Flavoenzymes are masters of electron transfer, capable of mediating the transfer of either a single electron or a pair of electrons (as a hydride ion). nih.gov Distinguishing between these mechanisms is a central goal of flavoenzymology. Isotopic labeling is a key tool in this endeavor. manchester.ac.uk

Kinetic Isotope Effects (KIEs), measured using isotopically labeled substrates or cofactors, can help determine the rate-limiting steps of a reaction and whether a specific C-H or N-H bond is broken during catalysis. manchester.ac.uknih.gov Furthermore, incorporating a ¹³C- and ¹⁵N-labeled flavin allows for direct observation of the cofactor's electronic state during the reaction. For example, in a study of an ene-reductase, photoexcitation of the enzyme complex led to a one-electron transfer from a substrate analog to the FMN cofactor, generating a short-lived FMN semiquinone radical that was identified using time-resolved spectroscopy. nih.gov

Another complex mechanism employed by some flavoenzymes is flavin-based electron bifurcation, where a pair of electrons is split, with one being sent down a high-potential pathway and the other down a low-potential pathway. researchgate.netacs.orgnrel.gov This energy-coupling mechanism allows organisms to drive thermodynamically challenging reactions. researchgate.net Probing these intricate systems with labeled flavins is essential to unravel the sequence and energetics of electron transfer events.

Table 2: Investigating Flavoenzyme Mechanisms with Isotopic Labeling

Proposed MechanismDescriptionRole of Isotopic LabelingReference
Direct Hydride TransferA proton and two electrons are transferred in a single step from the substrate to the flavin.Deuterium KIEs on the substrate can show if C-H bond cleavage is rate-limiting. nih.gov
Single Electron Transfer (SET)The reaction proceeds through one or more single-electron transfer steps, often forming radical intermediates.¹⁵N KIEs and spectroscopic detection of flavin semiquinone radicals (aided by ¹³C/¹⁵N labeling) can provide evidence for this mechanism. nih.govnih.gov
Covalent Adduct FormationThe substrate forms a temporary covalent bond with the flavin cofactor.Isotope effects can be inconsistent with this mechanism if bond formation is not the rate-limiting step. nih.gov
Flavin as an Acid/Base CatalystThe N5 atom of the reduced flavin acts as a proton donor or acceptor in the reaction.Isotope effects and structural data can support the kinetic competence of this role for the flavin. mdpi.com

Studies on Riboflavin-5-Phosphate Interconversion to Flavin Adenine Dinucleotide (FAD) by FAD Synthetase

The enzymatic conversion of riboflavin-5-phosphate (FMN) to flavin adenine dinucleotide (FAD) is a critical step in the biosynthesis of flavin coenzymes. This reaction is catalyzed by FAD synthetase (also known as FMN adenylyltransferase), an enzyme that facilitates the transfer of an adenylyl group from ATP to FMN. mdpi.comwikipedia.org The use of isotopically labeled FMN, such as Riboflavin-5-Phosphate-13C4,15N2-1, has been instrumental in elucidating the mechanism and kinetics of this vital biochemical transformation.

Isotopically labeled flavins, including FMN and FAD, serve as powerful tools for probing the structure and function of the numerous proteins that utilize them as prosthetic groups or substrates. nih.govnih.gov The synthesis of these labeled flavin nucleotides can be achieved enzymatically from commercially available labeled riboflavin and ATP. nih.govnih.gov A bifunctional enzyme from Corynebacterium ammoniagenes, FAD synthetase, is particularly useful as it sequentially converts riboflavin to FMN and then to FAD. nih.govnih.gov The final product of this synthesis, whether FMN or FAD, can be controlled by adjusting the concentration of ATP in the reaction mixture. nih.govnih.gov

Detailed mechanistic studies of flavoproteins are greatly enhanced by the availability of labeled FAD cofactors. For example, in studies of flavin-dependent thymidylate synthase, reconstitution of the enzyme with isotopically labeled FAD has allowed researchers to trap and identify reaction intermediates. nih.gov By using FAD labeled in different parts of the molecule, it was determined that specific rings of the FAD cofactor are incorporated into a trapped intermediate, providing novel insights into the enzyme's catalytic mechanism. nih.gov

The table below summarizes key enzymes and their roles in the interconversion of riboflavin and its derivatives.

EnzymeFunctionOrganism Example
Riboflavin KinasePhosphorylates riboflavin to FMNCorynebacterium ammoniagenes
FAD Synthetase (FMN adenylyltransferase)Adenylylates FMN to FADCorynebacterium ammoniagenes nih.govnih.gov
Bifunctional FAD SynthetaseCatalyzes both riboflavin kinase and FAD synthetase activitiesCorynebacterium ammoniagenes nih.govnih.gov

Role in Post-Translational Flavinylation of Apoenzymes

Post-translational modification of proteins is a fundamental cellular process that expands the functional diversity of the proteome. One such modification is flavinylation, the covalent attachment of a flavin moiety, typically FMN, to an apoenzyme. This process is crucial for the function of a wide range of redox-active proteins. The use of isotopically labeled Riboflavin-5-Phosphate, which is subsequently converted to labeled FAD, provides a powerful method for tracing the flavin group and understanding the mechanism of flavinylation.

A key enzyme in this process is ApbE, which catalyzes the transfer of the FMN portion from a FAD substrate to a conserved serine or threonine residue on the target apoenzyme. nih.govelifesciences.org This results in a phosphoester bond that irreversibly links the FMN to the protein. nih.govelifesciences.org This type of linkage is distinct from other forms of covalent flavinylation where the bond is to the isoalloxazine ring of the flavin. nih.govelifesciences.org The ApbE-catalyzed reaction is thought to secure the flavin cofactor to the protein, as non-flavinylated FMN-binding domains often have a low affinity for the flavin. nih.govelifesciences.org

The functional significance of this post-translational modification is evident in various bacterial electron transfer systems. For instance, the flavinylation of fumarate reductase in Listeria monocytogenes and urocanate reductase in Shewanella oneidensis is essential for their roles in respiration, facilitating electron transfer from membrane components to the enzyme's active site. nih.govelifesciences.org Genomic analyses have revealed that ApbE-mediated flavinylation is widespread throughout the bacterial kingdom, suggesting its involvement in diverse extracytosolic redox processes. nih.govelifesciences.orgsciety.org

The following table details examples of flavinylated proteins and the role of this modification.

Flavinylated ProteinOrganismFunction of Flavinylation
Fumarate ReductaseListeria monocytogenesFacilitates electron transfer from the electron transport chain to the active site. nih.govelifesciences.org
Urocanate ReductaseShewanella oneidensisMediates electron transfer from membrane components to the enzyme's active site. nih.govelifesciences.org
Na+-translocating NADH:quinone oxidoreductaseVibrio alginolyticusCovalent attachment of FMN via a phosphoester bond to a threonine residue. nih.gov

Biosynthesis and Regulation of Flavin Derivatives in Model Organisms

The biosynthesis of riboflavin and its conversion to FMN and FAD are tightly regulated processes in microorganisms. nih.govasm.org Understanding these pathways is crucial for various biotechnological applications, including the industrial production of riboflavin. nih.govasm.org Isotopically labeled compounds like this compound are invaluable for tracing metabolic fluxes and dissecting the regulatory networks that govern flavin biosynthesis.

Genetic and Biochemical Approaches to Manipulate Riboflavin Biosynthesis

The biosynthesis of riboflavin begins with GTP and ribulose-5-phosphate and proceeds through a series of enzymatic steps. nih.govasm.org In many bacteria, the genes encoding these enzymes are organized in a single operon. asm.org The regulation of this operon often occurs at the transcriptional level through a mechanism known as a riboswitch, where FMN binds to the nascent mRNA and terminates transcription. nih.govasm.orgasm.org

Metabolic engineering strategies have been successfully employed to enhance riboflavin production in various microorganisms. These approaches often involve the overexpression of key structural and regulatory genes in the riboflavin biosynthetic pathway. nih.govasm.org For example, in Bacillus subtilis, a common industrial producer of riboflavin, multiple copies of the riboflavin operon have been integrated into the genome under the control of strong promoters to increase production. sci-hub.se Furthermore, deregulation of purine synthesis, which provides the GTP precursor, has also been shown to boost riboflavin yields. sci-hub.se

In the yeast Ashbya gossypii, another significant industrial producer, increasing the supply of glycine, a precursor for purine biosynthesis, through the overexpression of threonine aldolase has led to a notable increase in riboflavin production. sci-hub.se

The table below highlights genetic manipulations in different model organisms aimed at enhancing riboflavin production.

OrganismGenetic ManipulationOutcome
Bacillus subtilisOverexpression of the riboflavin operon. sci-hub.seIncreased riboflavin production.
Bacillus subtilisDeregulation of purine synthesis. sci-hub.seEnhanced supply of GTP precursor, leading to higher riboflavin yields.
Ashbya gossypiiOverexpression of threonine aldolase (AgGLY1). sci-hub.seIncreased intracellular glycine levels and enhanced riboflavin production.
Corynebacterium glutamicumOverexpression of fructose-1,6-bisphosphatase (fbp) and 5-phosphoribosyl 1-pyrophosphate aminotransferase (purF). researchgate.netRedirected metabolic flux towards riboflavin precursors, resulting in high riboflavin titers.

Interplay with Other Metabolic Pathways (e.g., Pentose Phosphate Pathway, Purine Metabolism)

The biosynthesis of riboflavin is intricately linked with central metabolic pathways, particularly the pentose phosphate pathway (PPP) and purine metabolism. The PPP provides the precursor ribulose-5-phosphate, which is essential for the formation of the ribityl side chain of riboflavin. asm.org Purine metabolism, on the other hand, supplies the GTP precursor required for the synthesis of the isoalloxazine ring. nih.govresearchgate.net

Studies have shown that enhancing the metabolic flux through the PPP can lead to increased riboflavin production. For example, overexpressing genes such as those encoding glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd) in Escherichia coli has been shown to improve riboflavin yields. researchgate.net

Similarly, manipulating the purine biosynthesis pathway to increase the intracellular pool of GTP is a key strategy for boosting riboflavin production. nih.govresearchgate.net In Ashbya gossypii, the committed step in purine biosynthesis, catalyzed by PRPP amidotransferase, is a major regulatory point. nih.govresearchgate.net By overexpressing the gene for this enzyme and introducing mutations to abolish feedback inhibition by ATP and GTP, researchers have successfully enhanced the metabolic flow through the purine pathway, leading to a significant increase in riboflavin production. nih.govresearchgate.net

Recent research in acute myeloid leukemia (AML) has highlighted a critical link between riboflavin metabolism and nucleotide biosynthesis. Perturbation of riboflavin metabolism was found to induce a DNA damage response due to an imbalance between purines and pyrimidines, which could be rescued by attenuating de novo purine metabolism or supplementing with pyrimidine (B1678525) nucleosides. biorxiv.org This underscores the delicate interplay between these metabolic pathways.

The following table summarizes the key metabolic intersections with riboflavin biosynthesis.

Intersecting PathwayKey Precursor ProvidedRegulatory Link
Pentose Phosphate PathwayRibulose-5-phosphateThe flux through the PPP directly impacts the availability of the ribityl side chain precursor. asm.org
Purine MetabolismGuanosine triphosphate (GTP)The biosynthesis of the isoalloxazine ring of riboflavin is dependent on the GTP pool, which is regulated by feedback inhibition in the purine pathway. nih.govresearchgate.net
Pyrimidine MetabolismNot a direct precursorImbalances in riboflavin metabolism can disrupt the balance between purine and pyrimidine pools, leading to cellular stress. biorxiv.org

Advanced Research Directions and Emerging Applications of Riboflavin 5 Phosphate 13c4,15n2 1

Integration with Multi-Omics Data for Systems Biology Approaches

The integration of data from metabolomics studies using Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 with other "omics" disciplines like genomics, transcriptomics, and proteomics is providing a more holistic understanding of biological systems. This systems biology approach allows researchers to connect changes in the flavin nucleotide pool with alterations in gene expression and protein levels, offering a comprehensive view of cellular regulation.

A key application of this integrated approach is in metabolic flux analysis (MFA) . By tracing the path of the ¹³C and ¹⁵N labels from Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 through various metabolic pathways, researchers can quantify the rates of metabolic reactions, or fluxes. nih.govresearchgate.net This provides a dynamic picture of cellular metabolism that is not achievable with traditional metabolomics alone. researchgate.net For instance, MFA studies using isotopically labeled nutrients have been instrumental in understanding the metabolic adaptations of microorganisms like Bacillus subtilis in the production of riboflavin (B1680620). nih.gov These studies have revealed how central carbon metabolism fluxes shift under different growth conditions. nih.gov

The combination of stable isotope labeling with multi-omics data is also crucial for elucidating the intricate networks of cellular metabolism. nih.gov For example, a "one-shot" ¹³C¹⁵N-metabolic flux analysis has been developed for the simultaneous quantification of both carbon and nitrogen fluxes, highlighting the central role of certain amino acids as nitrogen donors. nih.gov This level of detail is essential for building accurate computational models of metabolic networks and for identifying potential drug targets. medchemexpress.com

Development of Novel Biosensors and Probes for Flavin Biology

The unique spectroscopic properties of flavins, including their fluorescence, make them ideal candidates for the development of novel biosensors and probes. The incorporation of stable isotopes in Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 can further enhance the sensitivity and specificity of these tools.

Researchers are exploring the use of flavin-based biosensors to monitor cellular redox states and the activity of flavoenzymes in real-time. These biosensors can be designed to respond to changes in the local environment, such as pH or the presence of specific metabolites, by altering their fluorescence properties. The isotopic labels in Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 can be used to distinguish the biosensor's signal from the background fluorescence of endogenous flavins.

Furthermore, isotopically labeled flavins are invaluable probes for studying the structure and function of flavoproteins. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the ¹³C and ¹⁵N labels to provide detailed information about the flavin's environment within the protein's active site. mdpi.com This information is critical for understanding the catalytic mechanisms of these enzymes and for designing inhibitors or activators. Recent studies have also demonstrated the use of flavin-mediated photocatalysis for chemical synthesis, a process that could be further investigated and optimized using isotopically labeled flavins. acs.org

Challenges and Future Perspectives in Stable Isotope Labeling Synthesis and Application

While the applications of Riboflavin-5-Phosphate-¹³C₄,¹⁵N₂-1 are expanding, challenges remain in its synthesis and broader application. The chemical synthesis of isotopically labeled flavins can be complex and may result in a mixture of products that are difficult to separate. nih.gov Enzymatic synthesis, on the other hand, offers a more specific and efficient route to producing pure, isotopically labeled flavin nucleotides. nih.govnih.gov For example, the use of FAD synthetase from Corynebacterium ammoniagenes allows for the controlled synthesis of labeled FMN and FAD from labeled riboflavin. nih.govnih.gov

A significant challenge in applying stable isotope labeling in fields like lipidomics is the natural abundance of heavy isotopes, such as ¹³C. mdpi.com This natural abundance must be corrected for in the data analysis to accurately determine the extent of experimental labeling. mdpi.com

Future perspectives in this field include the development of more efficient and cost-effective methods for synthesizing a wider variety of isotopically labeled flavin analogues. This will enable researchers to probe a broader range of biological processes. Additionally, advancements in analytical techniques, particularly high-resolution mass spectrometry and NMR, will continue to enhance the utility of stable isotope labeling in metabolomics and systems biology. mdpi.com

Computational Modeling and Simulation Complementing Isotope Labeling Studies

Computational modeling and simulation are becoming increasingly important for interpreting the complex datasets generated from stable isotope labeling experiments. These computational approaches can be used to:

Refine metabolic models: By comparing simulated isotope labeling patterns with experimental data, researchers can validate and improve existing models of metabolic networks.

Predict metabolic fluxes: Computational models can predict how metabolic fluxes will change in response to genetic or environmental perturbations.

Elucidate enzyme mechanisms: Molecular dynamics simulations can provide insights into the interactions between flavin cofactors and their apoenzymes, helping to explain the catalytic mechanisms of flavoproteins.

Q & A

Q. Q. How can researchers validate the absence of isotopic exchange in Riboflavin-5-Phosphate-<sup>13</sup>C4,<sup>15</sup>N2-1 during enzymatic assays?

  • Methodological Answer :
  • Use control reactions with unlabeled substrate to confirm enzyme activity is not isotope-sensitive.
  • Perform time-course MS analysis to detect spontaneous <sup>13</sup>C/<sup>15</sup>N exchange in buffer systems .
  • Cite prior validation studies in the "Discussion" to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.